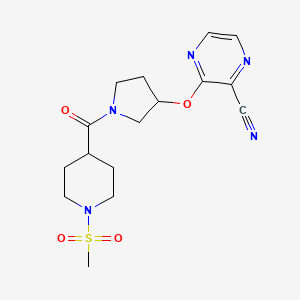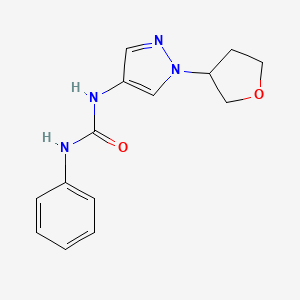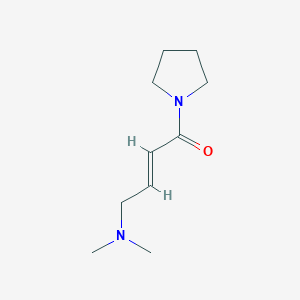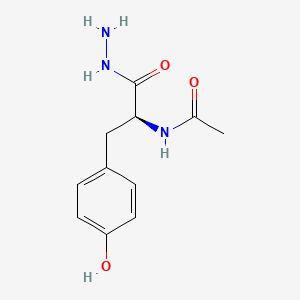
(2S)-2-Isoquinolin-5-ylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Isoquinolin-5-ylpropan-1-ol is a chemical compound that belongs to the isoquinoline family. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases.
作用機序
The mechanism of action of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol involves the inhibition of various enzymes and proteins in the body. It inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation. Additionally, (this compound)-2-Isoquinolin-5-ylpropan-1-ol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-2-Isoquinolin-5-ylpropan-1-ol are diverse and specific to its application. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In Alzheimer's disease, it inhibits the formation of amyloid-beta plaques by inhibiting beta-secretase activity. In cardiovascular diseases, it inhibits the proliferation of smooth muscle cells by inhibiting PKC activity.
実験室実験の利点と制限
The advantages of using ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol in lab experiments include its specificity to its (S)-enantiomer, its diverse biochemical and physiological effects, and its potential therapeutic applications in various fields of medicine. However, the limitations of using (this compound)-2-Isoquinolin-5-ylpropan-1-ol in lab experiments include its limited solubility in water, its potential toxicity at higher concentrations, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
The future directions for ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol research include the development of more efficient and cost-effective synthesis methods, the determination of its safety and efficacy in humans, and the identification of its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to determine the optimal dosage and administration of (this compound)-2-Isoquinolin-5-ylpropan-1-ol in various diseases and conditions.
合成法
The synthesis of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol involves the reaction between isoquinoline and 2-bromo-1-phenylpropane in the presence of a base such as potassium carbonate. The reaction yields a racemic mixture of (±)-2-Isoquinolin-5-ylpropan-1-ol, which can be separated into its enantiomers using chiral chromatography. The separation of enantiomers is essential as the biological activity of (this compound)-2-Isoquinolin-5-ylpropan-1-ol is specific to its (S)-enantiomer.
科学的研究の応用
((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol has shown promising results in various scientific research applications. It has been studied for its anticancer properties, where it induces apoptosis (programmed cell death) in cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, where it inhibits the formation of amyloid-beta plaques in the brain. Additionally, (this compound)-2-Isoquinolin-5-ylpropan-1-ol has been studied for its effects on cardiovascular diseases, where it has been shown to inhibit the proliferation of smooth muscle cells in blood vessels.
特性
IUPAC Name |
(2S)-2-isoquinolin-5-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPOWLFSAASMP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)
![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2751784.png)
![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)
![N-[(3-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751788.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2751794.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2751797.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)
![6-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2751800.png)